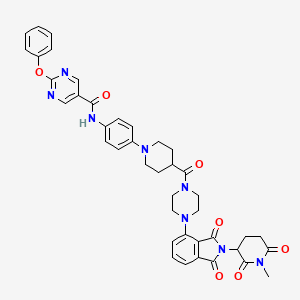

Protac(H-pgds)-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H40N8O7 |

|---|---|

Molecular Weight |

756.8 g/mol |

IUPAC Name |

N-[4-[4-[4-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazine-1-carbonyl]piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C41H40N8O7/c1-45-34(50)15-14-33(39(45)54)49-38(53)31-8-5-9-32(35(31)40(49)55)47-20-22-48(23-21-47)37(52)26-16-18-46(19-17-26)29-12-10-28(11-13-29)44-36(51)27-24-42-41(43-25-27)56-30-6-3-2-4-7-30/h2-13,24-26,33H,14-23H2,1H3,(H,44,51) |

InChI Key |

UUILKUWMNHXPIN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)C5CCN(CC5)C6=CC=C(C=C6)NC(=O)C7=CN=C(N=C7)OC8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Inactive Mechanism of Protac(H-pgds)-8

For: Researchers, Scientists, and Drug Development Professionals Topic: A detailed examination of Protac(H-pgds)-8, a crucial negative control molecule in the targeted protein degradation of Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS).

Executive Summary

This compound is not a protein degrader; it is the inactive negative control for its potent counterpart, PROTAC(H-PGDS)-7. Its "mechanism of action" is fundamentally a mechanism of inaction. This guide will elucidate the specific molecular modification that renders this compound incapable of inducing protein degradation and, in doing so, will detail the precise mechanism by which active H-PGDS PROTACs function. By comparing the active PROTAC(H-PGDS)-7 with the inactive this compound, we can confirm that the degradation of H-PGDS is dependent on the formation of a specific ternary complex, a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology.

The PROTAC-Mediated Degradation of H-PGDS

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate a specific protein of interest (POI). The active molecule, PROTAC(H-PGDS)-7, effectively targets H-PGDS, an enzyme linked to allergic diseases and Duchenne's muscular dystrophy, for degradation.[1]

The mechanism involves three key components:

-

Target Binder: A ligand that specifically binds to the target protein, H-PGDS. In this case, the molecule TFC-007 serves as the "warhead".[1]

-

E3 Ligase Ligand: A ligand that recruits an E3 ubiquitin ligase. PROTAC(H-PGDS)-7 uses pomalidomide (B1683931), which binds to the E3 ligase cereblon (CRBN).[1]

-

Linker: A chemical linker that connects the target binder and the E3 ligase ligand.

The active PROTAC works by simultaneously binding to both H-PGDS and CRBN, forcing them into close proximity. This induced proximity facilitates the formation of a ternary complex (H-PGDS :: PROTAC :: CRBN). Once this complex is formed, the E3 ligase transfers ubiquitin molecules to the H-PGDS protein. This polyubiquitination acts as a molecular tag, marking H-PGDS for recognition and destruction by the 26S proteasome. The result is the catalytic, event-driven removal of H-PGDS from the cell, leading to a sustained suppression of Prostaglandin D2 (PGD2) production.[2][3]

The Inactive Mechanism of this compound

The sole purpose of this compound is to serve as an experimental control to prove that the degradation observed with PROTAC(H-PGDS)-7 is specifically due to the recruitment of the CRBN E3 ligase.

The critical difference lies in a subtle but definitive chemical modification: the pomalidomide moiety in this compound is N-methylated . The IUPAC name for this compound explicitly notes a "1-methyl" group on the piperidinyl ring of the pomalidomide derivative. This methylation of the glutarimide (B196013) nitrogen physically blocks the hydrogen bond interactions necessary for pomalidomide to bind to the CRBN active site.[2][4]

As a result, this compound can still bind to H-PGDS via its TFC-007 warhead, but it is unable to recruit CRBN .[2] Without the recruitment of the E3 ligase, the crucial ternary complex cannot be formed. No ubiquitination of H-PGDS occurs, and therefore, no degradation is induced. This confirms that the degradation pathway is not a result of off-target effects of the molecule but is entirely dependent on the specific PROTAC-mediated interaction with CRBN.

Quantitative Data Summary

The efficacy of a PROTAC is measured by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation). The binding affinity to the target protein is typically measured by IC50 (concentration for 50% inhibition of binding). Comparative data highlights the stark difference in degradation capacity.

| Compound | Target Ligand | E3 Ligand | H-PGDS Binding IC50 | H-PGDS Degradation (DC50) | Activity |

| PROTAC(H-PGDS)-7 | TFC-007 | Pomalidomide | Not Reported | 17.3 pM [3] | Active Degrader |

| This compound | TFC-007 | N-methyl Pomalidomide | 0.14 µM*[5] | Inactive | Negative Control |

| PROTAC(H-PGDS)-1 | TFC-007 | Pomalidomide | 0.32 µM[2] | Active (Dose-dependent) | Active Degrader |

| PROTAC(H-PGDS)-2 | TFC-007 | N-methyl Pomalidomide | 0.30 µM[2] | Inactive | Negative Control |

*Note: The IC50 reported for this compound likely reflects the enzymatic inhibitory activity of its TFC-007 warhead, not degradation. The data for the PROTAC-1/-2 pair clearly shows that N-methylation does not affect binding to H-PGDS but completely abrogates degradation activity.[2]

Experimental Protocols

The following protocols are standard methods for evaluating the activity of H-PGDS-targeting PROTACs.

Cell Culture

-

Cell Line: KU812 (human basophilic leukemia), which endogenously expresses H-PGDS.[2]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

Western Blot for H-PGDS Degradation

This assay directly measures the amount of H-PGDS protein remaining in cells after treatment.

-

Cell Plating: Seed KU812 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat cells with increasing concentrations of PROTAC(H-PGDS)-7, this compound, or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H-PGDS overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to normalize protein levels.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Prostaglandin D2 (PGD2) Production Assay

This functional assay measures the downstream effect of H-PGDS degradation.

-

Cell Treatment: Treat KU812 cells with PROTACs as described for the Western Blot protocol.

-

Stimulation: Induce PGD2 production by treating cells with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187) for a defined period (e.g., 6 hours).[6]

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.

-

PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercial PGD2 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

Visualized Workflows and Relationships

References

- 1. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC(H-PGDS)-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Protac(H-pgds)-8 structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Protac(H-pgds)-8, a crucial negative control compound used in the research and development of PROTAC (Proteolysis Targeting Chimera) degraders for Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS). H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses. Targeted degradation of H-PGDS using PROTACs represents a promising therapeutic strategy. This compound serves as an indispensable tool to validate the specific mechanism of action of its active counterpart, Protac(H-pgds)-7, by demonstrating that the degradation of H-PGDS is dependent on the recruitment of the E3 ubiquitin ligase.

Structure and Chemical Properties

This compound is a synthetic heterobifunctional molecule. It comprises a ligand that binds to H-PGDS, a linker, and a modified E3 ligase ligand that is incapable of binding to its target, typically Cereblon (CRBN). This intentional modification renders this compound inactive as a degrader, making it an ideal negative control.

| Property | Value | Reference |

| Chemical Formula | C41H40N8O7 | [1] |

| Molecular Weight | 756.82 g/mol | [1][2] |

| IUPAC Name | N-(4-(4-(4-(2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)phenyl)-2-phenoxypyrimidine-5-carboxamide | [1] |

| CAS Number | 2761281-51-8 | [2] |

| SMILES | O=C(C1=CN=C(OC2=CC=CC=C2)N=C1)NC3=CC=C(N4CCC(CC4)C(N5CCN(CC5)C6=C(C(N(C)C7=O)C(CC7)=O)=O)C=C6)=O)C=C3 | [2] |

| Solubility | Soluble in DMSO up to 100 mM | [2] |

| Appearance | Solid | [3] |

| Storage | Store at -20°C for long-term storage. | [2] |

Mechanism of Action (as a Negative Control)

The PROTAC technology utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. An active PROTAC, such as Protac(H-pgds)-7, forms a ternary complex between the target protein (H-PGDS) and an E3 ubiquitin ligase (e.g., Cereblon). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is designed to be incapable of forming this productive ternary complex. While it can still bind to H-PGDS, its modified E3 ligase ligand prevents the recruitment of the E3 ligase. Consequently, no ubiquitination or subsequent degradation of H-PGDS occurs. This allows researchers to confirm that the observed degradation with the active PROTAC is a specific, E3 ligase-dependent process and not due to off-target effects of the H-PGDS-binding moiety or the linker.

Caption: Mechanism of action of an active PROTAC versus its negative control.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound and its active counterpart, Protac(H-pgds)-7.

| Compound | Target | Assay Type | Value | Reference |

| Protac(H-pgds)-7 | H-PGDS | DC50 (Degradation) | 17.3 pM | [3] |

| This compound | H-PGDS | IC50 (Inhibition) | 0.14 µM | [4] |

Note: The IC50 value for this compound reflects its ability to inhibit the enzymatic activity of H-PGDS, as it still contains the H-PGDS binding moiety. However, it does not induce degradation of the protein.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are crucial for its proper use as a negative control. The following protocols are based on the methods described in the primary literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical synthesis process, typically starting from commercially available building blocks. The key final step is the coupling of the H-PGDS-targeting moiety with the modified, inactive Cereblon ligand. For detailed, step-by-step synthetic procedures and characterization data (¹H NMR, ¹³C NMR, and HRMS), it is essential to refer to the supplementary information of the primary research articles.[5]

Cell Culture

-

Cell Line: KU812 cells (human basophilic leukemia cell line) are commonly used as they endogenously express H-PGDS.[6]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

Western Blotting for H-PGDS Degradation

This protocol is used to assess the ability of Protac(H-pgds)-7 to induce H-PGDS degradation and to confirm the inability of this compound to do so.

-

Cell Seeding and Treatment: Seed KU812 cells in 6-well plates. Treat the cells with varying concentrations of Protac(H-pgds)-7, this compound, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H-PGDS overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the H-PGDS band intensity to the loading control.

PGD2 Production Assay (ELISA)

This assay measures the functional consequence of H-PGDS inhibition or degradation.

-

Cell Seeding and Treatment: Seed KU812 cells in a 96-well plate and treat with Protac(H-pgds)-7, this compound, or vehicle control for the desired time.[6]

-

Stimulation: Induce PGD2 production by stimulating the cells with an appropriate agent (e.g., calcium ionophore A23187 and phorbol (B1677699) 12-myristate 13-acetate (PMA)).[6]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.[6]

-

ELISA: Quantify the concentration of PGD2 in the supernatant using a commercially available PGD2 ELISA kit, following the manufacturer's instructions.[7][8][9]

-

Data Analysis: Calculate the percentage of PGD2 production relative to the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the activity of this compound alongside its active counterpart.

Caption: Experimental workflow for assessing this compound activity.

Conclusion

This compound is an essential research tool for scientists working on the targeted degradation of H-PGDS. Its well-defined structure and lack of degrader activity, due to its inability to recruit an E3 ligase, make it the gold standard negative control for validating the specific mechanism of action of active H-PGDS degraders like Protac(H-pgds)-7. The proper use of this compound in conjunction with its active counterpart is critical for the rigorous evaluation and advancement of H-PGDS-targeting PROTACs as potential therapeutics for a range of inflammatory and allergic diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. PROTAC®(H-PGDS)-8 (8005) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bioelsa.com [bioelsa.com]

- 8. caymanchem.com [caymanchem.com]

- 9. mybiosource.com [mybiosource.com]

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and Development of H-PGDS PROTACs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies behind the discovery and development of Proteolysis Targeting Chimeras (PROTACs) for Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS). H-PGDS is a critical enzyme in the production of prostaglandin D2 (PGD2), a key mediator in various inflammatory and allergic diseases. Targeting H-PGDS for degradation via PROTACs presents a novel and promising therapeutic strategy. This document provides a comprehensive overview of the key molecules developed, their quantitative efficacy, the experimental protocols for their evaluation, and the underlying signaling pathways and workflows.

Quantitative Data Summary

The development of H-PGDS PROTACs has led to the identification of highly potent molecules. The following tables summarize the key quantitative data for the most prominent H-PGDS PROTACs, PROTAC(H-PGDS)-1 and PROTAC(H-PGDS)-7, along with related compounds for comparison.

Table 1: Degradation and Inhibitory Potency of H-PGDS PROTACs

| Compound | Target | E3 Ligase Ligand | DC50 (pM) | Dmax (%) | IC50 (nM) - H-PGDS Inhibition | Cell Line | Incubation Time (h) | Reference |

| PROTAC(H-PGDS)-1 | H-PGDS | Pomalidomide | 18.7 ± 1.5 | Not Reported | 266 | KU812 | 24 | [1][2] |

| PROTAC(H-PGDS)-7 | H-PGDS | Pomalidomide | 17.3 | >95 | Not Reported | KU812 | 24 | [3][4][5] |

| PROTAC(H-PGDS)-7 | H-PGDS | Pomalidomide | 26.3 | Not Reported | Not Reported | KU812 | 6 | [3] |

| PROTAC(H-PGDS)-8 (Negative Control) | H-PGDS | N-methylated pomalidomide | >1000 | Not Reported | Not Reported | KU812 | Not Reported | [3] |

| TFC-007 (H-PGDS Inhibitor) | H-PGDS | N/A | N/A | N/A | 71 | In vitro | N/A | [1] |

Table 2: Binding Affinities of H-PGDS PROTACs and Precursors

| Compound | Target | IC50 (µM) - Binding Affinity | Reference |

| TFC-007 | H-PGDS | 0.32 | [1] |

| PROTAC(H-PGDS)-1 | H-PGDS | 0.32 | [1] |

| PROTAC(H-PGDS)-2 (Negative Control) | H-PGDS | 0.30 | [1] |

Signaling Pathway and Mechanism of Action

H-PGDS is a key enzyme in the arachidonic acid cascade, responsible for the isomerization of PGH2 to PGD2.[6] PGD2 then signals through receptors like DP2/CRTH2 to mediate pro-inflammatory responses.[6] H-PGDS PROTACs hijack the ubiquitin-proteasome system (UPS) to induce the degradation of H-PGDS, thereby reducing PGD2 levels.

The mechanism of action for an H-PGDS PROTAC, such as PROTAC(H-PGDS)-7, involves the formation of a ternary complex between H-PGDS, the PROTAC molecule, and an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][3] This proximity induces the polyubiquitination of H-PGDS, marking it for degradation by the 26S proteasome.[7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple H-PGDS proteins.

H-PGDS Signaling Pathway

PROTAC Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of H-PGDS PROTACs.

Protocol 1: Cell Culture

-

Cell Line: KU812 (human basophilic leukemia cell line) is commonly used as it endogenously expresses H-PGDS.[1][3]

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[8]

Protocol 2: Western Blotting for H-PGDS Degradation

-

Cell Seeding and Treatment: Seed KU812 cells in 6-well plates.[8] Treat the cells with varying concentrations of the H-PGDS PROTAC (e.g., PROTAC(H-PGDS)-7) or vehicle control (DMSO) for a specified duration (e.g., 6 or 24 hours).[1][3]

-

Cell Lysis: After incubation, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer containing protease inhibitors.[8][9]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal protein loading for each sample.[8][9]

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[9]

-

Incubate the membrane with a primary antibody specific for H-PGDS.

-

Probe for a loading control protein (e.g., β-actin or GAPDH) to normalize the data.[9]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using software such as ImageJ. Normalize the H-PGDS band intensity to the loading control.[9]

Protocol 3: PGD2 Production Assay (ELISA)

-

Cell Seeding and Pre-treatment: Seed KU812 cells in a 96-well plate.[8] Pre-treat the cells with serial dilutions of the H-PGDS PROTAC or inhibitor for 1 hour.[8]

-

Stimulation: Induce PGD2 production by adding a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).[8]

-

Supernatant Collection: After a suitable incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.[8]

-

PGD2 Quantification: Measure the concentration of PGD2 in the collected supernatants using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[8]

-

Data Analysis: Plot the percentage of PGD2 inhibition against the logarithm of the compound concentration. Use non-linear regression to calculate the IC50 value.[8]

Protocol 4: Ternary Complex Formation and Ubiquitination Confirmation

-

Competition Assay: To confirm the role of the E3 ligase, co-treat cells with the H-PGDS PROTAC and an excess of the free E3 ligase ligand (e.g., pomalidomide). A reduction in degradation activity indicates competition for binding to the E3 ligase.[3]

-

Proteasome and Ubiquitination Inhibition: To confirm the involvement of the ubiquitin-proteasome system, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a ubiquitin-activating enzyme inhibitor (e.g., MLN7243) before adding the H-PGDS PROTAC.[1][3] The suppression of H-PGDS degradation by these inhibitors confirms the dependency on the UPS.[1][3]

Experimental and Developmental Workflow

The discovery and development of H-PGDS PROTACs follow a structured workflow, from initial design to in vivo validation.

H-PGDS PROTAC Development Workflow

Conclusion

The discovery and development of H-PGDS PROTACs, particularly PROTAC(H-PGDS)-7, represent a significant advancement in the field of targeted protein degradation. These molecules demonstrate picomolar potency in degrading H-PGDS and effectively suppressing PGD2 production. The detailed protocols and workflows outlined in this guide provide a framework for researchers and drug developers to further explore and optimize this promising therapeutic modality for the treatment of H-PGDS-related diseases. The use of in silico design has proven to be a valuable tool in the rational development of these potent degraders.[4]

References

- 1. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. biopharma.co.uk [biopharma.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Central Role of Hematopoietic Prostaglandin D Synthase (H-PGDS) in Allergic Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis, represent a significant and growing global health burden. A key player in the inflammatory cascade underlying these conditions is Prostaglandin (B15479496) D2 (PGD2), a lipid mediator synthesized by Hematopoietic Prostaglandin D Synthase (H-PGDS). This technical guide provides an in-depth examination of the role of H-PGDS in preclinical models of allergic disease, offering a comprehensive resource for researchers and professionals in the field. We will delve into the quantitative data from various studies, detail key experimental protocols, and visualize the complex signaling pathways and experimental workflows.

H-PGDS catalyzes the isomerization of PGH2 to PGD2, which in turn exerts its effects through two primary G-protein coupled receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] The activation of these receptors on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and innate lymphoid cells (ILCs), drives the characteristic features of allergic inflammation.[1][3] Consequently, H-PGDS has emerged as a critical therapeutic target for the development of novel anti-allergic drugs.[4][5]

Data Presentation: Quantitative Insights into H-PGDS and PGD2 in Allergic Models

The following tables summarize key quantitative data from various studies, providing a comparative overview of PGD2 production by different cell types and the potency of selected H-PGDS inhibitors.

Table 1: PGD2 Production by Various Immune Cells

| Cell Type | Stimulus | PGD2 Concentration | Species | Reference |

| Human Monocyte-derived Dendritic Cells | LPS | Up to 250 pg / 1x10⁶ cells | Human | [4] |

| Murine Bone Marrow-derived Macrophages | LPS or Zymosan A | Up to 20 ng/mL (1x10⁶ cells) | Mouse | [4] |

| Murine Bone Marrow-derived Basophils | anti-TNP-IgE + TNP-OVA | Up to 700 pg / 5x10⁵ cells | Mouse | [4] |

| Primary Human Basophils | IL-3 + anti-human IgE | 100 pg / 5x10⁵ cells | Human | [4] |

Table 2: In Vitro Potency of H-PGDS Inhibitors

| Inhibitor | Target | IC50 Value | Assay System | Reference |

| HQL-79 | Human H-PGDS | - | - | [6] |

| SAR-191801 | Human H-PGDS | 9 nM | Enzyme Assay | [7] |

| SAR-191801 | Rat H-PGDS | 10 nM | Enzyme Assay | [7] |

| SAR-191801 | Mouse H-PGDS | 18 nM | Enzyme Assay | [7] |

| ZINC14711790 | Human H-PGDS | - (Binding Energy: -31.52 kcal/mol) | Molecular Docking | [8] |

Table 3: Effects of H-PGDS Pathway Modulation in Allergic Rhinitis Models

| Intervention | Animal Model | Key Findings | Reference |

| PGD2 + low concentration OVA instillation | Mouse | Induced both early-phase and late-phase nasal responses. | [9] |

| ARRY-063 (CRTH2 antagonist) treatment | Mouse | Prevented decreases in respiratory frequency in both early and late phases. Reduced cytokine levels and inflammation in nasal tissues. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments frequently cited in the study of H-PGDS in allergic disease models.

Protocol 1: Induction of Allergic Asthma in Mice using Ovalbumin (OVA)

This protocol is a widely used method to induce an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[10][11]

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS), sterile

-

BALB/c mice (6-8 weeks old)

-

Nebulizer or inhalation chamber

Procedure:

-

Sensitization:

-

On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in PBS.[11]

-

-

Challenge:

-

From day 21 to day 23, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.[11]

-

-

Analysis (24-48 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with PBS. Perform total and differential cell counts to quantify eosinophil infiltration.[12][13]

-

Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.[12]

-

Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or multiplex assays.

-

Protocol 2: Cell-Based Assay for H-PGDS Inhibitor Potency (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against H-PGDS in a cellular context.[14]

Materials:

-

KU812 (human basophilic leukemia) cell line or other cells endogenously expressing H-PGDS.

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

-

Test inhibitor (e.g., hPGDS-IN-1) dissolved in DMSO.

-

Stimulant: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187.

-

Commercial PGD2 ELISA kit.

Procedure:

-

Cell Seeding: Seed KU812 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and incubate overnight.[14]

-

Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the inhibitor dilutions to the cells and pre-incubate for 1 hour at 37°C.[14]

-

Stimulation: Add PMA and A23187 to each well to induce PGD2 production and incubate for a specified time (e.g., 30 minutes).[14]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.[14]

-

PGD2 Quantification: Measure the PGD2 concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[14][15]

-

Data Analysis: Plot the percentage of PGD2 inhibition versus the log concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis.[14]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows discussed in this guide.

Caption: H-PGDS Signaling Pathway in Allergic Inflammation.

Caption: Experimental Workflow for OVA-Induced Allergic Asthma Model.

Conclusion

H-PGDS is unequivocally a central player in the pathogenesis of allergic diseases, as demonstrated by a robust body of evidence from various preclinical models. Its product, PGD2, acting through the CRTH2 receptor, orchestrates the recruitment and activation of key effector cells of the allergic inflammatory cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to further elucidate the role of H-PGDS and to develop novel therapeutics targeting this pathway. The visualization of the signaling and experimental workflows aims to provide a clear and concise overview of the complex processes involved. Continued research into the nuanced roles of the H-PGDS/PGD2 axis in different allergic phenotypes and the development of highly selective inhibitors will be crucial in translating these preclinical findings into effective therapies for patients suffering from allergic diseases.

References

- 1. [Prostaglandin D2 in allergy: PGD2 has dual receptor systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Discovering potential asthma therapeutics targeting hematopoietic prostaglandin D2 synthase: An integrated computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 11. researchgate.net [researchgate.net]

- 12. A New Approach for Analyzing Cellular Infiltration during Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Degradation of H-PGDS via Protac(H-pgds)-8: A Novel Therapeutic Avenue in Duchenne Muscular Dystrophy Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness.[1] The absence of functional dystrophin protein in DMD leads to muscle fiber fragility, chronic inflammation, and the gradual replacement of muscle tissue with fibrotic and adipose tissue. While gene therapy and exon-skipping strategies aim to address the root genetic cause, there is a pressing need for therapies that can mitigate the downstream pathological consequences, particularly the persistent inflammation that exacerbates muscle damage.

One of the key inflammatory mediators implicated in the pathology of DMD is prostaglandin (B15479496) D2 (PGD2).[2][3] This lipid signaling molecule is produced by the enzyme hematopoietic prostaglandin D synthase (H-PGDS), which has been found to be upregulated in the necrotic muscle fibers of both DMD patients and animal models.[1][2] The localized overproduction of PGD2 is believed to amplify the inflammatory cascade, contributing to further muscle injury.[2][3] Consequently, H-PGDS has emerged as a promising therapeutic target for DMD.

This technical guide delves into the relevance of targeting H-PGDS in DMD research, with a particular focus on the novel therapeutic modality of proteolysis-targeting chimeras (PROTACs). We will explore the mechanism of action of H-PGDS-targeting PROTACs, the critical role of its negative control, Protac(H-pgds)-8, and provide an overview of relevant experimental protocols and data.

H-PGDS: A Key Player in DMD-Associated Inflammation

The rationale for targeting H-PGDS in Duchenne muscular dystrophy is rooted in its direct role in the inflammatory processes that drive disease progression. H-PGDS catalyzes the isomerization of PGH2 to PGD2, a potent inflammatory mediator.[2] In the context of DMD, elevated levels of H-PGDS in degenerating muscle fibers lead to an accumulation of PGD2, which in turn contributes to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, thereby perpetuating a cycle of muscle damage.[4]

Preclinical studies utilizing H-PGDS inhibitors have provided strong evidence for the therapeutic potential of targeting this pathway. For instance, the H-PGDS inhibitor HQL-79 was shown to suppress PGD2 production, reduce the volume of necrotic muscle, and improve muscle strength in the mdx mouse model of DMD.[1][2] More recently, a more potent inhibitor, PK007, has demonstrated similar benefits, effectively reducing muscle inflammation and fibrosis in mdx mice.[3] These findings underscore the therapeutic promise of inhibiting H-PGDS activity in the treatment of DMD.

The PROTAC Approach to H-PGDS Degradation

While small molecule inhibitors can effectively block the catalytic activity of an enzyme, their efficacy can be limited by factors such as the need for high and sustained occupancy of the active site. An alternative and increasingly compelling therapeutic strategy is targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a target protein.[5] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, H-PGDS), a ligand that recruits an E3 ubiquitin ligase (such as cereblon or VHL), and a linker that connects these two ligands.[5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]

Protac(H-pgds)-7 and its Negative Control, this compound

In the context of H-PGDS, researchers have developed Protac(H-pgds)-7, a potent degrader of the H-PGDS protein.[6][7] This PROTAC is composed of the H-PGDS inhibitor TFC-007 linked to a ligand for the E3 ligase cereblon.[6]

To ensure that the observed degradation of H-PGDS is a direct result of the PROTAC-mediated ubiquitination and not due to off-target effects of the chemical scaffold, a negative control is essential. This compound serves this critical function.[8][9] It is designed to be structurally similar to Protac(H-pgds)-7 but is unable to effectively induce the degradation of H-PGDS. This allows researchers to differentiate between the specific protein degradation mediated by Protac(H-pgds)-7 and any non-specific effects.

Quantitative Data on H-PGDS Inhibitors and PROTACs

The following tables summarize the key quantitative data for H-PGDS inhibitors and PROTACs relevant to DMD research.

Table 1: In Vitro Activity of H-PGDS PROTACs

| Compound | Target | Assay | Cell Line | Value | Reference |

| Protac(H-pgds)-7 | H-PGDS | Degradation | KU812 | DC50 = 17 pM | [6][7] |

| This compound | H-PGDS | Inhibition | - | IC50 = 0.14 µM | [9][10] |

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Preclinical Efficacy of H-PGDS Inhibitors in the mdx Mouse Model of DMD

| Compound | Dosage | Administration | Duration | Key Findings | Reference |

| HQL-79 | Not specified | Oral | Not specified | Suppressed PGD2 production, reduced necrotic muscle volume, improved muscle strength. | [1][2] |

| PK007 | Not specified | Oral | 10 days | Decreased serum PGD2 by 33.36%, enhanced grip strength by 69.05%, reduced myonecrotic area. | [11] |

Experimental Protocols

1. In Vitro H-PGDS Degradation Assay using Western Blot

This protocol describes the evaluation of H-PGDS protein levels in a cell line expressing H-PGDS (e.g., KU812 human basophilic leukemia cells) following treatment with Protac(H-pgds)-7 and its negative control, this compound.

-

Cell Culture: Culture KU812 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells at an appropriate density in a multi-well plate. The following day, treat the cells with increasing concentrations of Protac(H-pgds)-7 and this compound (e.g., 0.1 pM to 1 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H-PGDS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the H-PGDS band intensity to a loading control (e.g., GAPDH or β-actin).

-

2. In Vivo Evaluation of H-PGDS-Targeting Compounds in mdx Mice

This protocol outlines a general workflow for assessing the efficacy of H-PGDS-targeting compounds in the mdx mouse model of DMD.

-

Animal Model: Use male mdx mice, typically starting treatment at an age of 3-4 weeks, which corresponds to the peak of muscle necrosis and inflammation.

-

Compound Administration: Administer the test compound (e.g., Protac(H-pgds)-7) and the negative control (this compound) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency. Include a vehicle-treated control group.

-

Functional Assessment:

-

Grip Strength: Measure forelimb and/or hindlimb grip strength using a grip strength meter at baseline and at the end of the study.

-

Locomotor Activity: Assess voluntary movement in an open field arena.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples for the analysis of serum creatine (B1669601) kinase (a marker of muscle damage) and PGD2 levels (by ELISA).

-

Harvest key muscles (e.g., gastrocnemius, tibialis anterior, diaphragm, and heart).

-

Histology: Process a portion of the muscle tissue for histological analysis (e.g., Hematoxylin and Eosin staining to assess muscle fiber size, necrosis, and inflammation; Masson's trichrome staining to evaluate fibrosis).

-

Immunohistochemistry/Immunofluorescence: Stain muscle sections for markers of inflammation (e.g., CD68 for macrophages) and regeneration.

-

Gene Expression Analysis: Extract RNA from muscle tissue to quantify the expression of inflammatory and fibrotic genes by qRT-PCR.

-

Protein Analysis: Prepare protein lysates from muscle tissue for western blot analysis of H-PGDS and other relevant proteins.

-

Visualizations of Key Pathways and Workflows

Caption: PGD2 Signaling Pathway in Duchenne Muscular Dystrophy.

References

- 1. PROTAC®(H-PGDS)-8 Supplier | CAS 2761281-51-8 | Tocris Bioscience [tocris.com]

- 2. bio-techne.com [bio-techne.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of prostaglandin D synthase suppresses muscular necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Degradation: An In-depth Technical Guide to the Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the ubiquitin-proteasome system (UPS) and its critical role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). As a novel therapeutic modality, PROTACs offer the potential to target previously "undruggable" proteins by harnessing the cell's own protein degradation machinery. This document delves into the core mechanisms, experimental methodologies, and quantitative analysis essential for the successful research and development of PROTAC-based therapeutics.

The Ubiquitin-Proteasome System: The Cell's Waste Disposal Machinery

The ubiquitin-proteasome system is a highly regulated and essential pathway in eukaryotic cells responsible for the degradation of the majority of intracellular proteins.[1][2] This process is crucial for maintaining protein homeostasis, controlling the cell cycle, regulating gene expression, and responding to cellular stress.[3][4] The UPS operates through a sequential enzymatic cascade involving three key enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[5][6][7]

The process, known as ubiquitination or ubiquitylation, involves the covalent attachment of a small regulatory protein called ubiquitin to a substrate protein.[5][8] This "tagging" process typically results in the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome, a large multi-protein complex that proteolytically degrades the tagged protein into small peptides.[1][3][9]

The Ubiquitination Cascade

The ubiquitination process is a three-step enzymatic reaction:

-

Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner, forming a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue on the E1 enzyme.[7][10]

-

Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[7][10]

-

Ligation (E3): A ubiquitin ligase (E3) recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target protein, forming an isopeptide bond.[7][10] The specificity of the UPS is primarily determined by the large family of E3 ligases, with over 600 identified in humans, each responsible for recognizing a specific set of substrate proteins.[11]

PROTACs: A Paradigm Shift in Targeted Therapy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[12][13] Unlike traditional small molecule inhibitors that block the function of a target protein, PROTACs are designed to eliminate the protein altogether by hijacking the cell's native UPS.[14][15][16]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

This unique structure allows a single PROTAC molecule to act as a molecular bridge, bringing the POI into close proximity with an E3 ligase.[16][19] This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the 26S proteasome.[15][17][19] A key advantage of PROTACs is their catalytic nature; after the target protein is degraded, the PROTAC is released and can engage another target protein molecule, leading to multiple rounds of degradation.[14][15][16] This allows for potent effects at lower doses, potentially reducing off-target toxicity.[15]

The Mechanism of PROTAC-Mediated Degradation: A Step-by-Step Guide

The mechanism of action of PROTACs can be broken down into several key steps, culminating in the selective degradation of the target protein.

Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a stable ternary complex consisting of the PROTAC molecule, the target protein (POI), and an E3 ubiquitin ligase.[20][21][22] The efficiency of ternary complex formation is a critical determinant of the PROTAC's degradation efficacy.[23][24] The linker connecting the two ligands plays a crucial role in optimizing the orientation and proximity of the POI and E3 ligase within the ternary complex to facilitate efficient ubiquitination.[25]

Ubiquitination of the Target Protein

Once the ternary complex is formed, the recruited E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI.[16] This process is repeated to form a polyubiquitin chain, which serves as the degradation signal.[3]

Proteasomal Degradation

The polyubiquitinated POI is then recognized by the 26S proteasome.[1] The proteasome unfolds the target protein and translocates it into its catalytic core, where it is degraded into small peptides.[1] The ubiquitin molecules are recycled, and the PROTAC is released to initiate another cycle of degradation.[16][17]

Key Experimental Methodologies

A variety of in vitro and cell-based assays are employed to characterize the efficacy and mechanism of action of PROTACs. A typical experimental workflow involves the synthesis of the PROTAC, confirmation of target engagement and ternary complex formation, and assessment of target protein degradation.[26]

Evaluation of Ternary Complex Formation

The ability of a PROTAC to induce the formation of a stable ternary complex is a key predictor of its degradation activity.[27] Several biophysical techniques can be used to study and quantify ternary complex formation:

-

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.[22]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation, including cooperativity.[22][24]

-

Fluorescence Polarization (FP): FP assays can be used to determine the binding affinity of a fluorescently labeled PROTAC to its target proteins in solution.[22]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is well-suited for high-throughput screening of PROTACs for their ability to induce ternary complex formation.[28]

-

Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex within a cellular context.

Assessment of Target Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in cells.

-

Western Blotting: This is a standard and widely used technique to qualitatively and semi-quantitatively measure the levels of a target protein in cell lysates following PROTAC treatment.[29]

-

In-Cell Western (ICW) / High-Content Imaging: These methods allow for the quantitative measurement of protein levels in a higher-throughput format compared to traditional Western blotting.

-

Mass Spectrometry-based Proteomics: This powerful technique provides an unbiased and global view of the proteome, allowing for the assessment of both on-target degradation and potential off-target effects.[28]

-

HiBiT Lytic Detection System: This is a sensitive and quantitative bioluminescence-based assay that can be used to measure protein levels in a high-throughput manner.

Detailed Experimental Protocol: Western Blotting for PROTAC-mediated Degradation

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the active PROTAC and an inactive control for a specified time period (e.g., 24 hours).[29]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[29]

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for each sample.[29]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[29]

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used for normalization. Following washes, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[29]

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the intensity of the loading control band for each sample to determine the relative protein levels.[29]

Quantitative Analysis of PROTAC Efficacy

The efficacy of PROTACs is typically quantified by two key parameters: DC50 and Dmax.

-

DC50 (Degradation Concentration 50): The concentration of a PROTAC required to induce 50% degradation of the target protein.

-

Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved at saturating concentrations of the PROTAC.

These parameters are crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTAC molecules.

| PROTAC Example | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 | Arvinas |

| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | <5 | >90 | Arvinas |

| MZ1 | BRD4 | VHL | HeLa | ~25 | ~90 | [30] |

| dBET1 | BRD4 | CRBN | 22Rv1 | ~50 | ~80 | [30] |

| 105B | BET Proteins | MAGEA11 | U2OS | 0.130 | 78 | [31] |

| 68 | EGFR L858R | VHL | HCC-827 | 5.0 | N/A | [11] |

| 69 | EGFR L858R | CRBN | HCC-827 | 11 | N/A | [11] |

Note: The values presented in this table are approximate and may vary depending on the specific experimental conditions.

Future Perspectives and Conclusion

The field of targeted protein degradation using PROTACs is rapidly evolving, with several PROTAC candidates currently in clinical trials for various diseases, including cancer.[12] Future research will likely focus on expanding the repertoire of E3 ligases that can be recruited by PROTACs, which will broaden the scope of targetable proteins.[32][33] Furthermore, a deeper understanding of the intrinsic cellular signaling pathways that modulate PROTAC-mediated degradation will be crucial for optimizing their therapeutic efficacy.[34]

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. The Ubiquitin-Proteasome System as a Prospective Molecular Target for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasome - Wikipedia [en.wikipedia.org]

- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. jsr.org [jsr.org]

- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 7. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Ubiquitin - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharma.co.uk [biopharma.co.uk]

- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 15. portlandpress.com [portlandpress.com]

- 16. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 17. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. PROTAC | Signaling Pathways | TargetMol [targetmol.com]

- 20. researchgate.net [researchgate.net]

- 21. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ternary complex formation - Profacgen [profacgen.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 25. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 28. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 29. benchchem.com [benchchem.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Intrinsic signaling pathways modulate targeted protein degradation [pubmed.ncbi.nlm.nih.gov]

Protac(H-pgds)-8: A Chemical Probe for Elucidating H-PGDS Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Protac(H-pgds)-8, a critical chemical probe for studying the function of Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS). It is designed for researchers, scientists, and drug development professionals working in areas such as inflammation, immunology, and oncology. This document details the properties of this compound, its relationship to the active degrader Protac(H-pgds)-7, and provides detailed experimental protocols for its use.

Introduction to H-PGDS and the PROTAC Approach

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a key enzyme responsible for the production of prostaglandin D2 (PGD2), a lipid mediator involved in various physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation.[1][2] Consequently, H-PGDS has emerged as a promising therapeutic target.

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel strategy for targeting proteins. They work by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach provides a powerful tool for studying protein function and has significant therapeutic potential.

Protac(H-pgds)-7 and the Role of the Negative Control, this compound

Protac(H-pgds)-7 is a potent and selective degrader of H-PGDS.[3] It is composed of a ligand that binds to H-PGDS (TFC-007) and a ligand that recruits the E3 ligase Cereblon (CRBN).[4][5] This dual-binding action facilitates the formation of a ternary complex between H-PGDS and CRBN, leading to the degradation of H-PGDS.

To rigorously validate the biological effects observed with Protac(H-pgds)-7 are due to the specific degradation of H-PGDS, a negative control is essential. This compound serves this critical role.[6][7] It is structurally highly similar to Protac(H-pgds)-7, containing the same H-PGDS binding ligand. However, the pomalidomide (B1683931) moiety, responsible for CRBN binding, is N-methylated in this compound. This modification ablates its ability to bind to CRBN, thus preventing the recruitment of the E3 ligase and subsequent degradation of H-PGDS. By comparing the effects of Protac(H-pgds)-7 and this compound, researchers can distinguish between the pharmacological effects of H-PGDS inhibition (which both compounds can elicit) and the specific consequences of H-PGDS protein degradation.

Data Presentation

The following tables summarize the quantitative data for Protac(H-pgds)-7 and its negative control, this compound.

| Compound | Molecular Weight ( g/mol ) | Chemical Formula | Purity | Solubility (DMSO) | CAS Number |

| Protac(H-pgds)-7 | 742.79[3] | C40H38N8O7[3] | ≥98% (HPLC)[5] | Soluble to 100 mM[4] | 2761281-50-7[3] |

| This compound | 756.82[7] | C41H40N8O7[7] | ≥98% (HPLC)[7] | 75.68 mg/mL (100 mM)[7] | 2761281-51-8[7] |

| Table 1: Physicochemical Properties of Protac(H-pgds)-7 and this compound |

| Compound | Target | Assay | Key Parameter | Value | Reference |

| Protac(H-pgds)-7 | H-PGDS Degradation | Western Blot (KU812 cells) | DC50 | 17.3 pM (after 24 hours) | [3][4] |

| This compound | H-PGDS Inhibition | Enzymatic Assay | IC50 | 0.14 µM | |

| Table 2: Biological Activity of Protac(H-pgds)-7 and this compound |

Mandatory Visualization

Caption: Mechanism of Action of Protac(H-pgds)-7 and its negative control.

Caption: Experimental workflow for evaluating H-PGDS degradation and function.

Experimental Protocols

The following are detailed methodologies for key experiments involving Protac(H-pgds)-7 and this compound.

Cell Culture and Treatment

-

Cell Line: Human basophilic KU812 cells, which endogenously express H-PGDS, are a suitable model.

-

Culture Medium: Grow KU812 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells at an appropriate density (e.g., 2 x 10^5 cells/mL) in multi-well plates.

-

Compound Preparation: Prepare stock solutions of Protac(H-pgds)-7 and this compound in DMSO (e.g., 10 mM). Further dilute to the desired final concentrations in the culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Treatment: Treat cells with varying concentrations of Protac(H-pgds)-7, this compound, or a vehicle control (DMSO) for the desired duration (e.g., 3, 6, or 24 hours).

Western Blot Analysis for H-PGDS Degradation

-

Cell Lysis: After treatment, harvest cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H-PGDS overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the H-PGDS signal to the loading control to determine the relative protein levels.

PGD2 Production Assay (ELISA)

-

Sample Collection: Following cell treatment, collect the cell culture supernatant.

-

ELISA: Measure the concentration of PGD2 in the supernatant using a commercially available PGD2 enzyme-linked immunosorbent assay (ELISA) kit. Follow the manufacturer's protocol precisely.

-

Analysis: Generate a standard curve using the provided PGD2 standards. Calculate the concentration of PGD2 in the samples based on the standard curve. Compare the PGD2 levels in cells treated with Protac(H-pgds)-7, this compound, and the vehicle control.

Conclusion

This compound is an indispensable tool for researchers investigating the biological roles of H-PGDS. Its ability to act as a specific negative control for the H-PGDS degrader, Protac(H-pgds)-7, allows for the unambiguous attribution of experimental observations to the degradation of the H-PGDS protein. The detailed protocols and data presented in this guide provide a solid foundation for the effective use of this compound as a chemical probe to advance our understanding of H-PGDS function in health and disease.

References

- 1. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC®(H-PGDS)-8 Supplier | CAS 2761281-51-8 | Tocris Bioscience [tocris.com]

- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-techne.com [bio-techne.com]

- 7. medchemexpress.com [medchemexpress.com]

E3 Ligase Recruitment by H-PGDS PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1] Overproduction of PGD2 is associated with various diseases, including allergic rhinitis and Duchenne muscular dystrophy.[2] While traditional therapeutic approaches have focused on the development of H-PGDS inhibitors, a novel and promising strategy has emerged in the form of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[3] This technical guide provides an in-depth overview of the recruitment of E3 ubiquitin ligases by H-PGDS-targeting PROTACs, focusing on the underlying mechanisms, key experimental data, and detailed protocols for their characterization.

Mechanism of Action: E3 Ligase Recruitment and Induced Degradation

H-PGDS PROTACs are chimeric molecules composed of a ligand that binds to H-PGDS, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] The primary E3 ligase recruited by the most well-characterized H-PGDS PROTACs, such as PROTAC(H-PGDS)-1 and the highly potent PROTAC(H-PGDS)-7, is Cereblon (CRBN).[4][5] The H-PGDS ligand is typically derived from the known inhibitor TFC-007, while the CRBN-recruiting ligand is pomalidomide (B1683931).[4][6]

The mechanism of action involves the formation of a ternary complex between the H-PGDS protein, the PROTAC molecule, and the CRBN E3 ligase.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the H-PGDS protein.[8] The resulting polyubiquitinated H-PGDS is then recognized and degraded by the 26S proteasome, leading to a reduction in H-PGDS protein levels and subsequent suppression of PGD2 production.[2][4]

The stability of this ternary complex is a critical determinant of the PROTAC's degradation efficiency.[7] Molecular dynamics simulations have suggested that less stable ternary complexes can lead to reduced degradation activity.[7][9] A negative control, PROTAC(H-PGDS)-2, which contains an N-methylated pomalidomide incapable of recruiting CRBN, fails to induce H-PGDS degradation, confirming the essential role of E3 ligase recruitment in the mechanism of action.[4]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 9. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Targeted Protein Degradation Using PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Targeted protein degradation represents a revolutionary approach in drug discovery, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of protein elimination.[1] At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eradicate disease-causing proteins.[2][3] This technology opens up the possibility of targeting proteins previously considered "undruggable" due to the lack of a suitable active-site binding pocket.[4][5] PROTACs offer a catalytic mode of action, where a single molecule can induce the degradation of multiple target proteins, leading to potent and sustained pharmacological effects at lower doses.[1][6]

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, two proteins that do not naturally interact.[7] This induced proximity facilitates the formation of a key ternary complex, which is central to the PROTAC's mechanism.[8]

Core Components of a PROTAC

A PROTAC molecule is comprised of three key components covalently linked together:

-

A "Warhead": A ligand that specifically binds to the target protein of interest (POI).

-

An E3 Ligase Ligand: A moiety that recruits a specific E3 ubiquitin ligase. Commonly recruited E3 ligases include Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1]

-

A Linker: A chemical linker that connects the warhead and the E3 ligase ligand. The composition and length of the linker are critical for optimizing the formation and stability of the ternary complex.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary cellular pathway for regulated protein degradation in eukaryotic cells.[4][9] It involves a sequential enzymatic cascade:

-

Ubiquitin Activation (E1): An E1 activating enzyme uses ATP to activate a small regulatory protein called ubiquitin.[10]

-

Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.[10]

-

Ubiquitin Ligation (E3): An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.[10]

-

Polyubiquitination: The repetition of this process creates a polyubiquitin (B1169507) chain on the target protein, which acts as a degradation signal.[6]

-

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[9][11]

PROTAC-Mediated Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation:

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Presentation

The efficacy of PROTACs is typically evaluated using several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for several well-characterized PROTACs.

Table 1: BET Protein Degraders

| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 | Dmax | Reference(s) |

| MZ1 | VHL | BRD4 (preferential) | H661 | 8 nM | Complete at 100 nM | [12] |

| H838 | 23 nM | Complete at 100 nM | [12] | |||

| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines | < 1 nM, < 5 nM | Not Reported | [8][10] |

| dBET1 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [8] |

| QCA570 | VHL | BRD2/3/4 | Bladder Cancer Cell Lines (e.g., 5637, T24) | ~1 nM | >90% | [13] |

Table 2: Kinase Degraders

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |

| PROTAC BTK Degrader-3 | BTK | Mino | 10.9 nM | Not Reported | [14] |

| DD-03-171 | BTK | Mantle Cell Lymphoma (MCL) | 5.1 nM | Not Reported | |

| PROTAC EGFR degrader 6 | EGFRDel19 | HCC827 | 45.2 nM | 87% | [11] |

| PROTAC EGFR degrader 2 | EGFR | Not Specified | 36.51 nM | Not Reported | [6] |

| dCDK9-202 | CDK9 | TC-71 | 3.5 nM | > 99% | [15] |

| PROTAC CDK9 degrader-5 | CDK9 (isoform 42) | MV411 | 0.10 µM | Not Reported | [16] |

| CDK9 (isoform 55) | MV411 | 0.14 µM | Not Reported | [16] |

Experimental Protocols

The development and characterization of PROTACs involve a suite of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of a target protein.

Objective: To determine the DC50 and Dmax of a PROTAC by measuring the reduction in target protein levels.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest (stock solution in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-